1-(4,5-Dihydrothiazol-2-yl)-3-phenylurea

Chemical identity Tanimoto similarity Structure verification

1-(4,5-Dihydrothiazol-2-yl)-3-phenylurea (CAS not assigned; CHEBI:109356) is a small-molecule urea derivative composed of a 4,5-dihydrothiazole ring linked via a urea bridge to a phenyl group, with molecular formula C₁₀H₁₁N₃OS and monoisotopic mass 221.06228 Da. It is catalogued in the Library of Integrated Network-Based Cellular Signatures (LINCS) as LSM-20754 and has been annotated in zebrafish phenotype ontologies, indicating exposure-based biological observability.

Molecular Formula C10H11N3OS
Molecular Weight 221.28 g/mol
Cat. No. B1194424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4,5-Dihydrothiazol-2-yl)-3-phenylurea
Molecular FormulaC10H11N3OS
Molecular Weight221.28 g/mol
Structural Identifiers
SMILESC1CSC(=N1)NC(=O)NC2=CC=CC=C2
InChIInChI=1S/C10H11N3OS/c14-9(13-10-11-6-7-15-10)12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12,13,14)
InChIKeyOMBKPYVPESRSDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4,5-Dihydrothiazol-2-yl)-3-phenylurea – Structural Baseline and Procurement Identity


1-(4,5-Dihydrothiazol-2-yl)-3-phenylurea (CAS not assigned; CHEBI:109356) is a small-molecule urea derivative composed of a 4,5-dihydrothiazole ring linked via a urea bridge to a phenyl group, with molecular formula C₁₀H₁₁N₃OS and monoisotopic mass 221.06228 Da [1]. It is catalogued in the Library of Integrated Network-Based Cellular Signatures (LINCS) as LSM-20754 and has been annotated in zebrafish phenotype ontologies, indicating exposure-based biological observability [2][3]. The compound belongs to the broader thiazolyl‑urea chemotype, a scaffold explored in nitric oxide synthase modulation and antiviral patents, though direct pharmacological characterization of this specific entity remains sparse [4].

1-(4,5-Dihydrothiazol-2-yl)-3-phenylurea: Why Generic Substitution Across Thiazolyl-Urea Analogs Is Not Supported by Evidence


Despite sharing the thiazolyl‑urea pharmacophore, closely related analogs such as N2‑phenyl‑5‑methyl‑4,5‑dihydro‑1,3‑thiazol‑2‑amine (Tanimoto similarity 0.83 to the target) [1] or 1‑(3‑methyl‑2‑thiazolylidene)‑3‑phenylurea (similarity 0.81) [2] differ in ring saturation, substitution pattern, and hydrogen‑bond donor/acceptor topology. In the only relevant head‑to‑head enzymological study of 4,5‑dihydrothiazole derivatives, small structural changes inverted functional activity from inhibition to time‑dependent stimulation of human inducible nitric oxide synthase [3]. Consequently, assuming functional equivalence without explicit comparative data risks procuring a compound with divergent target engagement, physicochemical properties, and biological readout.

1-(4,5-Dihydrothiazol-2-yl)-3-phenylurea Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Structural Identity Verification: 1-(4,5-Dihydrothiazol-2-yl)-3-phenylurea vs. Closest ChEBI Analogs by Tanimoto Similarity

The target compound (CHEBI:109356) was compared against its two highest Tanimoto-scoring analogs in the ChEBI database. The closest analog, N2‑phenyl‑5‑methyl‑4,5‑dihydro‑1,3‑thiazol‑2‑amine (CHEBI:195010), has a Tanimoto score of 0.83 and lacks the urea carbonyl, reducing hydrogen‑bond donor count by one [1]. The second‑closest, 1‑(3‑methyl‑2‑thiazolylidene)‑3‑phenylurea (CHEBI:109743, score 0.81), contains a methyl substituent and an unsaturated thiazole ring that alters ring planarity and electron distribution [2]. These differences produce distinct InChIKeys (OMBKPYVPESRSDE‑UHFFFAOYSA‑N vs. XJMXAKOEJIQTRE‑UHFFFAOYSA‑N and RWSHOKLHHZMJME‑UHFFFAOYSA‑N, respectively), confirming non‑interchangeable chemical identities.

Chemical identity Tanimoto similarity Structure verification

Nitric Oxide Synthase Modulation: Class-Level Context Differentiating 4,5-Dihydrothiazole Ureas from Amino-Dihydrothiazoles

In a 2003 study of 4,5‑dihydrothiazole derivatives, 2‑(3‑aminomethylphenylamino)‑4,5‑dihydrothiazole (a 2‑amino‑substituted analog) inhibited human inducible NOS with IC₅₀ = 19 µM and rat neuronal NOS with IC₅₀ = 13 µM [1]. Critically, several other 4,5‑dihydrothiazoles and thioureas in the same series stimulated human inducible NOS activity in a time‑dependent manner, demonstrating that the functional outcome (inhibition vs. stimulation) is exquisitely sensitive to the substituent at the 2‑position of the 4,5‑dihydrothiazole ring [1]. Although the target compound 1‑(4,5‑dihydrothiazol‑2‑yl)‑3‑phenylurea was not directly assayed, its urea linkage at the 2‑position is structurally distinct from both the 2‑amino and 2‑thiourea series, placing it in a separate functional subclass.

Nitric oxide synthase Enzyme modulation Inflammation

Zebrafish Phenotype Annotation: Environmental Exposure Evidence Differentiating from Unannotated Analogs

The ZFIN database records that environments containing 1‑(4,5‑dihydrothiazol‑2‑yl)‑3‑phenylurea produce specific zebrafish phenotypes, and that phenotypes can be modified by environments containing this compound [1]. In contrast, the closest ChEBI analogs (CHEBI:195010 and CHEBI:109743) lack any zebrafish phenotype annotation in ZFIN, indicating that the target compound has undergone phenotypic screening whereas its near neighbors have not [2]. The exact quantitative phenotype readouts are not publicly exposed via the ontology term page; however, the presence of curated phenotype associations provides a screening‑based differentiation.

Zebrafish phenotype Chemical genetics Environmental exposure

LINCS Transcriptional Profiling: Unique LINCS ID Assignment vs. Non‑Profiled Congeners

The target compound has been assigned the unique LINCS small‑molecule identifier LSM‑20754, indicating its inclusion in the Library of Integrated Network‑Based Cellular Signatures for transcriptional profiling in cultured human cells [1]. The two highest‑similarity ChEBI analogs (CHEBI:195010 and CHEBI:109743) do not have LINCS identifiers, implying they were not profiled in the same L1000 assay panel [2]. While the actual gene‑expression signature data for LSM‑20754 requires direct query of LINCS portal resources, the mere existence of a LINCS ID provides a point of differentiation: the target compound possesses a defined, queryable transcriptional perturbation profile unavailable for its closest neighbors.

LINCS Transcriptional signature L1000 assay

1-(4,5-Dihydrothiazol-2-yl)-3-phenylurea: Evidence‑Grounded Research and Industrial Application Scenarios


Chemical‑Genetic Phenotypic Screening in Zebrafish Models

ZFIN‑curated phenotype annotations confirm that this compound elicits observable phenotypic changes in zebrafish when present in the environment [1]. Laboratories conducting chemical‑genetic screens can leverage these existing annotations to design follow‑up experiments, using the exact compound (CHEBI:109356) rather than unannotated analogs to ensure reproducibility of the environmental exposure paradigm. Substitution with N2‑phenyl‑5‑methyl‑4,5‑dihydro‑1,3‑thiazol‑2‑amine (CHEBI:195010) or 1‑(3‑methyl‑2‑thiazolylidene)‑3‑phenylurea (CHEBI:109743) would forfeit these phenotype links.

Transcriptional Signature‑Based Drug Repurposing and Connectivity Mapping

The LINCS LSM‑20754 identifier indicates that genome‑wide transcriptional profiling data exist for this compound in the L1000 assay [2]. Researchers using connectivity‑map approaches can query LINCS databases to retrieve the gene‑expression signature and compare it with disease signatures or other perturbagens. Analogs lacking LINCS IDs would require costly de‑novo profiling before such analyses could begin.

Nitric Oxide Synthase Probe Development with Urea‑Bridge Topology

Class‑level evidence from the 4,5‑dihydrothiazole series demonstrates that the 2‑position substituent dictates whether a compound inhibits or stimulates human inducible NOS [3]. The urea bridge in 1‑(4,5‑dihydrothiazol‑2‑yl)‑3‑phenylurea represents a distinct hydrogen‑bonding topology not explored in the original amino‑ and thiourea series, making it a rational choice for medicinal chemistry groups seeking to profile a novel NOS‑modulator chemotype with potentially differentiated pharmacology.

Reference Standard for Analytical Method Development

With a well‑defined monoisotopic mass (221.06228 Da), InChIKey (OMBKPYVPESRSDE‑UHFFFAOYSA‑N), and ChEBI ontology classification [4], this compound can serve as a low‑molecular‑weight reference standard for LC‑MS method development targeting thiazolyl‑urea containing libraries. Its distinct retention and fragmentation properties, relative to methyl‑ or unsaturated‑thiazole analogs, facilitate method specificity testing.

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